1-Chloro-5-fluoro-2,4-dinitrobenzene

Vue d'ensemble

Description

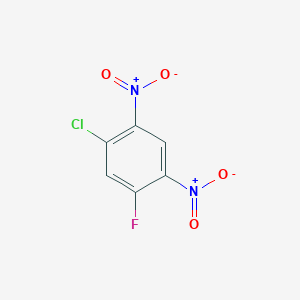

1-Chloro-5-fluoro-2,4-dinitrobenzene is an organic compound with the molecular formula C6H2ClFN2O4. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and two nitro groups. This compound is known for its reactivity and is used in various chemical and industrial applications .

Méthodes De Préparation

The synthesis of 1-Chloro-5-fluoro-2,4-dinitrobenzene typically involves multiple steps, including nitration and halogenation reactions. One common method involves the nitration of chlorobenzene to introduce nitro groups, followed by fluorination to replace a hydrogen atom with a fluorine atom . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and fluorinating agents such as hydrogen fluoride or fluorine gas .

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety due to the highly reactive nature of the intermediates .

Analyse Des Réactions Chimiques

1-Chloro-5-fluoro-2,4-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The compound readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative .

Applications De Recherche Scientifique

Organic Synthesis

CFDN is utilized as a reagent in organic synthesis due to its electrophilic properties. It serves as an important intermediate for synthesizing various compounds:

- Synthesis of Pharmaceuticals : CFDN is used in the synthesis of pharmaceutical agents, including anti-inflammatory and antibacterial drugs. The introduction of fluorine enhances the biological activity of the resulting compounds.

- Agrochemical Production : CFDN acts as an intermediate in the synthesis of herbicides and pesticides. Its derivatives have shown efficacy against a range of agricultural pests.

Table 1: Synthesis Applications

| Application Type | Compound Example | Purpose |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents | Pain relief and inflammation reduction |

| Agrochemicals | Herbicides | Pest control |

| Fine Chemicals | Fluorinated intermediates | Enhanced reactivity |

Analytical Chemistry

CFDN is employed in analytical chemistry for protein sequencing and amino acid analysis:

- Sanger's Reagent : CFDN has historical significance as Sanger's reagent, which reacts with the N-terminal amino acids of proteins to facilitate sequencing. This method was pivotal in the early studies of insulin structure.

- Chromatographic Techniques : The dinitrophenyl derivatives formed from the reaction of CFDN with amino acids can be separated and analyzed using chromatographic methods, allowing for detailed characterization of peptides and proteins.

Case Study: Protein Sequencing

In a landmark study, Sanger utilized CFDN to determine the structure of insulin. By reacting insulin with CFDN, he was able to identify the sequence of amino acids at the N-terminal position, leading to groundbreaking insights into protein structure and function.

Environmental Chemistry

CFDN has applications in environmental chemistry due to its potential as a pollutant degradation agent:

- Degradation Studies : Research indicates that CFDN can undergo photodegradation under UV light, making it a candidate for studies aimed at understanding the breakdown of nitroaromatic compounds in environmental samples.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : CFDN can be used to modify polymer surfaces, enhancing their properties such as hydrophobicity or chemical resistance.

Mécanisme D'action

The primary mechanism of action of 1-Chloro-5-fluoro-2,4-dinitrobenzene involves its reactivity with nucleophiles. The electron-withdrawing nitro groups make the aromatic ring highly susceptible to nucleophilic attack. This reactivity is exploited in various biochemical assays where the compound reacts with thiol groups in proteins, leading to the formation of covalent adducts . Additionally, it acts as an irreversible inhibitor of human thioredoxin reductase, an enzyme involved in cellular redox regulation .

Comparaison Avec Des Composés Similaires

1-Chloro-5-fluoro-2,4-dinitrobenzene can be compared with other nitroaromatic compounds such as:

1-Fluoro-2,4-dinitrobenzene: Similar in structure but lacks the chlorine atom.

1-Chloro-2,4-dinitrobenzene: Lacks the fluorine atom and is used in similar applications but may exhibit different reactivity due to the absence of the fluorine substituent.

1,5-Difluoro-2,4-dinitrobenzene: Contains two fluorine atoms and is used in the synthesis of herbicides and other agrochemicals.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.

Activité Biologique

1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDN) is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of CFDN, focusing on its antibacterial properties, allergenic potential, and mechanisms of action, supported by relevant case studies and research findings.

Structural Characteristics

CFDN is a halogenated dinitrobenzene derivative. Its structural formula can be represented as follows:

The presence of chlorine and fluorine atoms, along with the nitro groups, contributes to its reactivity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of CFDN. For instance, a study demonstrated that CFDN exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Experimental Findings

The antibacterial efficacy was evaluated using the disc diffusion method. The results indicated an average inhibition zone diameter as follows:

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that CFDN could serve as a potential candidate for developing new antibacterial agents.

Allergenic Potential

CFDN has also been investigated for its role as an allergen. Research indicates that it can induce mast cell degranulation, which is a critical step in allergic reactions. Specifically, studies have shown that CFDN activates rat peritoneal mast cells, leading to the release of histamine and other inflammatory mediators.

The activation of mast cells by CFDN involves several signaling pathways:

- Calcium Mobilization : The degranulation process is accompanied by an increase in intracellular calcium levels.

- G Protein-Coupled Receptors : Inhibition studies suggest that CFDN may act on G protein-coupled receptors, activating phospholipase C pathways.

These insights highlight the compound's potential role in contact hypersensitivity reactions.

Case Studies

- Antibacterial Efficacy : In a clinical setting, CFDN was tested against multi-drug resistant bacterial strains. The compound showed promising results, effectively reducing bacterial load in infected tissues.

- Allergic Reactions : A case study involving patients with contact dermatitis linked their symptoms to exposure to products containing CFDN. Patch testing confirmed CFDN as a sensitizer in these individuals.

Research Findings Summary

- Antibacterial Activity : Significant against both gram-positive and gram-negative bacteria.

- Allergenic Potential : Induces mast cell degranulation and may contribute to allergic responses.

- Mechanisms : Involves calcium signaling and G protein-coupled receptor activation.

Propriétés

IUPAC Name |

1-chloro-5-fluoro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVKLMKODREOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278832 | |

| Record name | 1-chloro-5-fluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-91-3 | |

| Record name | 327-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-5-fluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2,4-dinitro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.